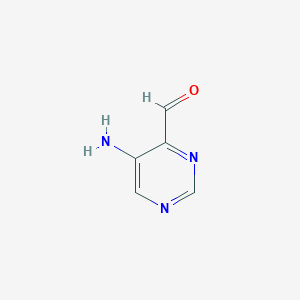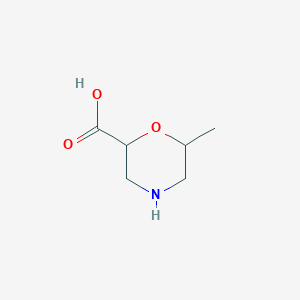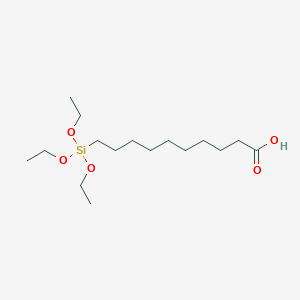
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide (BDTD) is a chemical compound with a molecular formula of C9H12N4OS4. It is a colorless solid that is soluble in water, alcohol, and ether. It is used in a wide range of applications, including as a corrosion inhibitor, a surfactant, and a catalyst. It is also used in the synthesis of other chemicals, such as dyes, pharmaceuticals, and agrochemicals. In addition, it has been used in the synthesis of polymers, which is a process that involves the joining of two or more molecules to form a larger molecule.
Wissenschaftliche Forschungsanwendungen
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide has been used in a number of scientific research applications, including as a corrosion inhibitor, a surfactant, and a catalyst. It has also been used in the synthesis of other chemicals, such as dyes, pharmaceuticals, and agrochemicals. In addition, it has been used in the synthesis of polymers, which is a process that involves the joining of two or more molecules to form a larger molecule. Furthermore, it has been used in the study of the structure and properties of proteins and other biomolecules.
Wirkmechanismus
The mechanism of action of Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is not fully understood. However, it is believed to act as a corrosion inhibitor by forming a protective layer on the surface of metals. This layer is believed to prevent the metal from being oxidized and corroded. In addition, it is believed to act as a surfactant by reducing the surface tension of water and other liquids, which helps to disperse them more easily. Finally, it is believed to act as a catalyst by increasing the rate of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide are not well understood. However, it is believed that it may have some toxic effects, such as irritation of the skin and eyes, and respiratory irritation. In addition, it may have some positive effects, such as reducing the formation of biofilms, which can cause infections and other health problems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide in laboratory experiments include its low cost and its wide range of applications. Furthermore, it is relatively easy to synthesize and use in laboratory experiments. However, there are some limitations to its use, such as its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
Future research on Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide could focus on its use as a corrosion inhibitor, surfactant, and catalyst. In addition, research could focus on its potential toxicity and its solubility in various solvents. Furthermore, research could focus on its potential applications in the synthesis of other chemicals, such as dyes, pharmaceuticals, and agrochemicals. Finally, research could focus on its potential use in the study of the structure and properties of proteins and other biomolecules.
Synthesemethoden
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is synthesized through a two-step process. The first step is the preparation of the starting material, which is a compound known as 3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl chloride (DMPC). This is prepared by reacting 3,5-dimethylpyrazole with thionyl chloride. The second step involves the reaction of DMPC with disulfide to form Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide. This reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane.
Eigenschaften
IUPAC Name |
(3,5-dimethylpyrazole-1-carbothioyl)sulfanyl 3,5-dimethylpyrazole-1-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S4/c1-7-5-9(3)15(13-7)11(17)19-20-12(18)16-10(4)6-8(2)14-16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMLLTYNEZOMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=S)SSC(=S)N2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride](/img/structure/B6359534.png)

